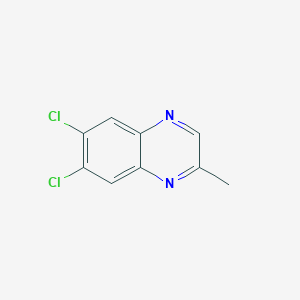

6,7-Dichloro-2-methylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-2-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCYHTDCTXRDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,7 Dichloro 2 Methylquinoxaline and Analogous Quinoxaline Derivatives

Classical and Established Synthetic Routes for Quinoxaline (B1680401) Core Formation

The foundational methods for constructing the quinoxaline ring system have been established for over a century and remain widely used due to their reliability and simplicity.

Condensation Reactions of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most traditional and direct route to quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pubnih.gov This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring of the quinoxaline core. nih.govencyclopedia.pub For the specific synthesis of 6,7-dichloro-2-methylquinoxaline, the required precursors would be 4,5-dichloro-1,2-phenylenediamine and methylglyoxal (B44143) (a 2-oxo-aldehyde).

The reaction typically proceeds by mixing the two components, often in a solvent and sometimes with a catalyst to improve reaction rates and yields. nih.govresearchgate.net While the reaction can occur at room temperature, it often requires heating or the use of a strong acid catalyst. nih.gov Various catalysts have been developed to facilitate this transformation under milder conditions, enhancing the efficiency and greenness of the process. nih.govnih.govresearchgate.net For instance, catalysts like alumina-supported heteropolyoxometalates, ammonium (B1175870) bifluoride, and various ionic liquids have been shown to be effective. nih.govnih.gov

Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Alumina-Supported MoVP | Toluene | Room Temp. | High | nih.gov |

| Ammonium Bifluoride (NH₄HF₂) | Aqueous Ethanol (B145695) | --- | 90-98% | nih.gov |

| Ionic Liquid | Water | --- | 78-99% | nih.gov |

| Iodine (I₂) | Ethanol | Microwave | High | sapub.org |

| p-Toluenesulfonic acid | Propan-1-ol | --- | --- | sapub.org |

Oxidative Cyclization Methodologies

Oxidative cyclization provides an alternative pathway to quinoxalines, often starting from precursors that generate the 1,2-dicarbonyl species in situ. encyclopedia.pub This approach avoids the need to handle potentially unstable α-dicarbonyl compounds directly. Common strategies involve the reaction of o-phenylenediamines with α-hydroxy ketones, α-halo ketones, or even styrenes, in the presence of an oxidizing system. nih.govencyclopedia.pub

For example, a highly efficient one-pot strategy involves the reaction of o-phenylenediamines with α-halo ketones, such as phenacyl bromides, in a suitable solvent like water or ethanol. nih.gov These reactions can often proceed at elevated temperatures without the need for a catalyst. nih.gov Another approach uses an iodine/tert-butyl hydroperoxide (I₂/TBHP) system to oxidize a styrene (B11656) to a phenylglyoxal (B86788) intermediate, which then condenses with the diamine to form the quinoxaline. nih.gov Electrochemical methods have also been developed, offering a green and efficient way to induce the necessary oxidative cyclization. rsc.orgacs.org

Table 2: Examples of Oxidative Cyclization Systems

| Substrate 1 | Substrate 2 | Oxidant/Catalyst System | Yield Range | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (B120857) | α-Halo Ketone | None (Water, 80°C) | Moderate to High | nih.gov |

| o-Phenylenediamine | Hydroxyl Ketone | Iodine (I₂), DMSO | 80-90% | encyclopedia.pub |

| N-Arylenamine | TMSN₃ | (Diacetoxyiodo)benzene | --- | acs.org |

| N-Aryl enamine | TMSN₃ | Electrosynthesis | --- | rsc.org |

Advanced and Catalytic Synthesis Strategies for Halogenated Quinoxalines

Modern synthetic chemistry has introduced sophisticated catalytic methods, particularly those involving palladium, to construct and functionalize quinoxaline rings with high efficiency and selectivity.

Palladium-Catalyzed Approaches in Quinoxaline Synthesis

Palladium catalysis has become a powerful tool in heterocyclic chemistry. nih.govresearchgate.net It enables the construction of complex molecular architectures under relatively mild conditions and offers routes that are not accessible through classical methods.

Palladium-catalyzed reductive annulation is a modern approach for synthesizing quinoxaline derivatives directly from readily available starting materials. rsc.orgrsc.org This strategy often involves the reaction of nitroarylamines with various coupling partners. rsc.orgrsc.orgconsensus.app For instance, a novel method describes the palladium-catalyzed hydrogenative annulation of catechols and 2-nitroanilines. rsc.orgrsc.org This transformation utilizes hydrogen (H₂) as a clean reductant for the hydrogenation of the nitro group and subsequent ring formation, providing direct access to novel quinoxaline structures without the need for pre-functionalization of the starting materials. rsc.orgrsc.org The process is noted for its operational simplicity and broad substrate scope. rsc.orgconsensus.app

Table 3: Palladium-Catalyzed Reductive Annulation for Quinoxalines

| Starting Material 1 | Starting Material 2 | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Catechols | 2-Nitroanilines | Palladium Catalyst, H₂ | Direct synthesis, no pre-functionalization | rsc.orgrsc.org |

| Enamines from o-nitroaniline | --- | Palladium Catalyst | Forms dihydroquinoxalines | researchgate.net |

While the aforementioned methods focus on forming the core quinoxaline ring, palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed halogenated quinoxalines, such as this compound. These reactions allow for the selective formation of new carbon-carbon bonds at the positions of the halogen atoms.

Suzuki Coupling: The Suzuki reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orgmt.comlibretexts.org In the context of this compound, this reaction could be used to introduce aryl or alkyl groups at the 6- and/or 7-positions by reacting it with the appropriate boronic acid in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. mt.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This method could be applied to this compound to introduce alkenyl substituents at the chlorinated positions. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It represents a key method for creating C(sp²)-C(sp²) bonds. wikipedia.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction would be used to introduce alkynyl groups onto the this compound backbone, forming C(sp²)-C(sp) bonds, which are valuable for further synthetic transformations or for their electronic properties. libretexts.orgresearchgate.net

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Halogenated Quinoxalines

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Compound | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands | wikipedia.orgmt.comorganic-chemistry.org |

| Heck Reaction | Alkene | C(sp²)-C(sp²) (alkenyl) | Pd(OAc)₂, PdCl₂ with phosphine ligands | wikipedia.orgresearchgate.netresearchgate.net |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst | libretexts.orgwikipedia.orgresearchgate.net |

Iridium-Catalyzed Transformations for Methylquinoxaline Derivatives

Iridium catalysis has emerged as a powerful tool for the synthesis of methylquinoxaline derivatives, offering atom-economical and efficient pathways. A notable approach involves the C-alkylation of a methyl group on N-heteroaromatic compounds, such as quinoxaline, using alcohols. nih.gov This method operates through a hydrogen-borrowing process, where an iridium complex, for instance, [Cp*IrCl₂]₂, facilitates the reaction. nih.gov

In a typical catalytic cycle, the iridium catalyst dehydrogenates the alcohol to form an aldehyde and an iridium-hydride species. nih.gov This is followed by a base-assisted aldol (B89426) condensation and subsequent hydrogenation, leading to the alkylated product. nih.gov Researchers have successfully synthesized 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and 1,2-phenylenediamines using iridium complexes bearing an N-heterocyclic carbene ligand. mdpi.com This reaction proceeds in good yields under reflux conditions in 2,2,2-trifluoroethanol (B45653). mdpi.com The proposed mechanism involves the initial dehydrogenation of glycerol to glyceraldehyde, which then reacts with the diamine through a series of dehydration and cyclization steps to yield the final 2-methylquinoxaline product. mdpi.com

Furthermore, iridium-catalyzed methods have been developed for the synthesis of a diverse range of N-heterocyclic compounds, including quinoxalines, in water from bio-renewable alcohols. rsc.org These cooperative iridium complex-catalyzed reactions can proceed in the air and, in some cases, without the need for an external base, highlighting the practicality and environmental benefits of this approach. rsc.org The synthesis of chiral-at-iridium complexes has also been achieved through palladium-catalyzed kinetic resolution, opening avenues for the development of chiral metallodrugs and photosensitizers. chemrxiv.org

Copper and Nickel Catalysis in Quinoxaline Framework Construction

Copper and nickel catalysts offer cost-effective and efficient alternatives for the synthesis of quinoxaline frameworks. Copper-catalyzed reactions have been employed in the one-pot, three-component synthesis of quinoxalines from 2-iodoanilines, arylacetaldehydes, and sodium azide. organic-chemistry.org This process, utilizing CuI and K₂CO₃ in DMSO, demonstrates the versatility of copper in facilitating C-N bond formation. organic-chemistry.org Additionally, new copper complexes with 3-aminoquinoxaline-2-carbonitrile N1,N4-dioxide derivatives have been synthesized and characterized, showing potential as antitumoral agents. nih.gov

Nickel catalysis has proven effective in the direct synthesis of quinoxalines from both 2-nitroanilines and 1,2-diamines with vicinal diols. acs.org An inexpensive and simple system of NiBr₂/1,10-phenanthroline has been shown to be reusable for multiple cycles without a significant loss of reactivity. organic-chemistry.orgacs.org Mechanistic studies have revealed the in-situ formation of heterogeneous nickel nanoparticles, which are the active catalytic species. acs.org This nickel-catalyzed approach provides a convenient and eco-friendly route for producing quinolines and quinoxalines through a double dehydrogenative coupling. organic-chemistry.org

| Catalyst System | Reactants | Product | Key Features |

| [Cp*IrCl₂]₂ / KOt-Bu / 18-crown-6-ether | Methyl-N-heterocycles, Alcohols | C-alkylated N-heterocycles | Hydrogen-borrowing process nih.gov |

| Iridium complexes with NHC ligand | 1,2-phenylenediamines, Glycerol | 2-Methylquinoxaline derivatives | Good yields, reflux in 2,2,2-trifluoroethanol mdpi.com |

| CuI / K₂CO₃ | 2-Iodoanilines, Arylacetaldehydes, Sodium azide | Quinoxalines | One-pot, three-component reaction organic-chemistry.org |

| NiBr₂ / 1,10-phenanthroline | 2-Nitroanilines/1,2-diamines, Vicinal diols | Quinoxalines | Reusable catalyst, formation of Ni-nanoparticles organic-chemistry.orgacs.org |

Organocatalytic and Metal-Free Approaches

In the pursuit of greener and more sustainable synthetic methods, organocatalytic and metal-free approaches for quinoxaline synthesis have gained significant traction. rsc.org These methods circumvent the use of potentially toxic and expensive transition metals. rsc.org

Organocatalysts such as nitrilotris(methylenephosphonic acid) and camphor (B46023) sulfonic acid have been successfully employed for the synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds. rsc.org These reactions often proceed with high yields, short reaction times, and the potential for catalyst recycling. rsc.org Bio-inspired ortho-quinone catalysts have also been utilized for the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org

Several metal-free protocols have been developed. nih.gov For instance, the reaction of o-phenylenediamines with phenacyl bromides can be achieved without a catalyst in refluxing ethanol to produce quinoxaline derivatives. rsc.org Elemental sulfur has been shown to mediate the reaction between sulfoxonium ylides and o-phenylenediamines, offering a straightforward and catalyst-free route to quinoxalines. organic-chemistry.org Furthermore, a catalyst-free approach involving the homogenization of 1,2-diamines and 1,2-dicarbonyl compounds has been reported to yield quinoxalines in minutes with a near-zero E-factor. rsc.org

Sustainable and Green Chemistry Protocols in Quinoxaline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives, focusing on energy efficiency, the use of benign solvents, and recyclable catalysts. nih.govijirt.org

Microwave-Assisted Synthesis of Quinoxaline Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. e-journals.inudayton.eduudayton.edu The microwave-assisted synthesis of quinoxaline derivatives has been successfully achieved through the condensation of diamines and dicarbonyl compounds, often in solvent-free or aqueous media. ijirt.orge-journals.in This environmentally benign approach can lead to excellent yields (80-90%) in a matter of minutes. e-journals.in The use of microwave heating under solvent-free conditions presents a promising and cleaner alternative to conventional heating methods. e-journals.inudayton.edu A one-pot, metal-catalyst-free procedure for the synthesis of symmetrically 2,3-disubstituted quinoxalines has also been developed using microwave assistance. doaj.org

Solvent-Free and Aqueous Medium Reaction Conditions

The use of water as a solvent or conducting reactions under solvent-free conditions is a cornerstone of green chemistry. researchgate.net The synthesis of quinoxalines has been successfully carried out in aqueous media, often facilitated by catalysts that are effective in water. mdpi.comchim.it For instance, p-dodecylbenzenesulfonic acid, a surfactant-type Brønsted acid catalyst, has been used for the efficient synthesis of quinoxaline derivatives in water at room temperature. researchgate.net

Solvent-free methods, such as grinding or homogenization, offer an even more environmentally friendly alternative by eliminating the need for any solvent. rsc.orgresearchgate.net Mechanochemical agitation of aromatic 1,2-diamines and 1,2-dicarbonyl compounds can afford the corresponding quinoxalines in high yields within minutes. rsc.orgrsc.org These solvent-free protocols often have the added benefit of a simplified work-up and purification process. rsc.org

Application of Recyclable Catalysts (e.g., β-Cyclodextrin, p-Dodecylbenzensulfonic Acid, Clay)

The development of recyclable catalysts is crucial for sustainable chemical processes, as it reduces waste and cost. A variety of recyclable catalysts have been successfully applied to the synthesis of quinoxaline derivatives.

β-Cyclodextrin , a supramolecular catalyst, has been used for the synthesis of indeno[1,2-b]quinoxaline derivatives in water and in the solid state at room temperature. mdpi.com This eco-friendly method allows for the recovery and reuse of the catalyst without a significant loss of activity. mdpi.com

p-Dodecylbenzensulfonic acid (DBSA) acts as an efficient and recyclable Brønsted acid-surfactant combined catalyst for quinoxaline synthesis in water. researchgate.net

Clay catalysts, such as montmorillonite (B579905) K10 and bentonite (B74815) clay K-10, have been utilized for the synthesis of quinoxalines under mild conditions, offering short reaction times and high yields. nih.govnih.gov Other recyclable solid acid catalysts like silica-supported heteropolyoxometalates and nanoparticle-supported cobalt catalysts have also demonstrated high efficiency and reusability in quinoxaline synthesis. nih.govmdpi.comnih.gov These heterogeneous catalysts can often be easily separated from the reaction mixture and reused multiple times. mdpi.comrsc.org

| Green Chemistry Approach | Catalyst/Conditions | Reactants | Key Advantages |

| Microwave-Assisted Synthesis | Solvent-free or aqueous media | Diamines, Dicarbonyls | Rapid reactions, high yields, reduced energy consumption e-journals.inudayton.edunih.gov |

| Aqueous Medium | p-Dodecylbenzensulfonic acid | o-Phenylenediamines, 1,2-Dicarbonyls | Environmentally benign solvent, room temperature reaction researchgate.net |

| Solvent-Free | Mechanochemical homogenization | 1,2-Diamines, 1,2-Dicarbonyls | No solvent, rapid, high yields, near-zero E-factor rsc.orgrsc.org |

| Recyclable Catalyst | β-Cyclodextrin | o-Phenylenediamine, 2-Indanone derivatives | Mild conditions, catalyst reusability, aqueous or solid-state mdpi.com |

| Recyclable Catalyst | Montmorillonite K10 Clay | o-Phenylenediamines, 1,2-Dicarbonyls | Mild conditions, short reaction time, high yield nih.govnih.gov |

| Recyclable Catalyst | Nanoparticle-supported Cobalt | 1,2-Diamines, 1,2-Dicarbonyls | High activity, stability, reusable for multiple runs mdpi.comnih.gov |

Synthesis of this compound: Specific Routes and Precursors

The synthesis of this compound, a member of the halogenated quinoxaline family, can be achieved through several established chemical routes. These methodologies often involve the construction of the core quinoxaline ring system from acyclic precursors or the modification of a pre-existing quinoxaline structure. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired yield, and scalability.

Condensation Reactions Involving Dichloro-Substituted Diamines

The most fundamental and widely employed method for synthesizing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. rsc.orgresearchgate.net For the specific synthesis of this compound, this involves the reaction of 4,5-dichloro-1,2-phenylenediamine with pyruvaldehyde (also known as methylglyoxal). nih.gov

The reaction proceeds via a two-step mechanism. Initially, one amino group of the diamine undergoes a nucleophilic attack on one of the carbonyl carbons of pyruvaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (Schiff base). An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step yields the stable aromatic quinoxaline ring. rsc.org The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and can be catalyzed by acids. rsc.orgresearchgate.net The general scheme for this condensation is a cornerstone of quinoxaline chemistry. researchgate.net For instance, the synthesis of 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline has been successfully demonstrated through the condensation of 4,5-dichlorobenzene-1,2-diamine (B119697) with 1,2-di(pyridin-2-yl)ethane-1,2-dione in boiling acetic acid. frontiersin.org

The precursor, 4,5-dichloro-1,2-phenylenediamine, is a stable solid compound available commercially.

Table 1: Properties of 4,5-Dichloro-1,2-phenylenediamine

| Property | Value |

|---|---|

| Chemical Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| Appearance | Solid |

| Melting Point | 158-164 °C |

| CAS Number | 5348-42-5 |

Data sourced from nih.gov, researchgate.net, nih.gov

Halogenation Strategies on Pre-formed Quinoxaline Scaffolds

An alternative to building the halogenated quinoxaline from chlorinated precursors is the direct halogenation of a pre-formed quinoxaline ring. This approach is part of a broader strategy in organic synthesis known as late-stage functionalization. Various methods exist for the halogenation of aromatic and heteroaromatic systems.

For example, metal-free protocols have been developed for the regioselective C–H halogenation of related heterocyclic systems like quinolines. lp.edu.ua One such method uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source to achieve C5–H halogenation of 8-substituted quinoline (B57606) derivatives under mild, room temperature conditions. lp.edu.ua Bromination of quinoxalinone derivatives has also been reported, demonstrating that the quinoxaline ring can undergo electrophilic halogenation. rsc.org

Furthermore, nucleophilic aromatic substitution reactions can be employed on quinoxalines that already possess a leaving group. For instance, the synthesis of 2-substituted-6-chloroquinoxalines can start from 2,6-dichloroquinoxaline, where one chlorine atom is substituted by various nucleophiles like alcohols, thiols, or amines. mdpi.com These general strategies indicate that direct halogenation or modification of a pre-halogenated quinoxaline are viable, though potentially less direct, routes to compounds like this compound compared to the condensation method.

Beirut Reaction in the Synthesis of Halogenated Quinoxaline N-Oxides

The Beirut reaction, first described by Haddadin and Issidorides, is a powerful method for the one-step synthesis of quinoxaline-N,N'-dioxides (also known as quinoxaline-1,4-dioxides). google.com This reaction involves the cycloaddition of a benzofuroxan (B160326) (benzofurazan oxide) with a source of an enolate, such as β-diketones, β-ketoesters, or enamines. google.com

To obtain halogenated quinoxaline N-oxides, a correspondingly substituted benzofuroxan is required. For example, a dichlorobenzofuroxan could react with an appropriate enolate precursor to yield a dichloroquinoxaline-1,4-dioxide. The generally accepted mechanism begins with the nucleophilic addition of the enolate ion to one of the electrophilic nitrogen atoms of the benzofuroxan intermediate. google.com

Quinoxaline-1,4-dioxides are valuable compounds in their own right and can also serve as synthetic intermediates. The N-oxide functional groups facilitate certain reactions and can be subsequently removed through deoxygenation using various reducing agents to yield the parent quinoxaline. This makes the Beirut reaction a versatile tool for accessing functionalized quinoxaline scaffolds, including those with halogen substituents.

Synthesis from Biomass-Derived Feedstocks (e.g., Glycerol)

In the context of green chemistry, utilizing renewable feedstocks is a significant goal. Glycerol, a major byproduct of biodiesel production, has emerged as a valuable and sustainable chemical building block. One of the key precursors for the synthesis of 2-methylquinoxaline, pyruvaldehyde (methylglyoxal), can be produced from glycerol. rsc.org

The conversion of glycerol to pyruvaldehyde can be achieved through a catalytic dehydration/oxidation process. Various catalytic systems, including silver-based catalysts on alumina (B75360) supports (Ag/Al₂O₃), have shown high yields (up to 80%) for the gas-phase oxidehydration of glycerol to pyruvaldehyde. The metabolic pathway where dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycerol breakdown, is converted to methylglyoxal by the enzyme methylglyoxal synthase is also well-established. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 6,7-Dichloro-2-methylquinoxaline is expected to show three distinct signals corresponding to the three types of protons in different chemical environments.

Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position would appear as a sharp singlet. Its chemical shift would likely be in the range of δ 2.5-2.8 ppm, similar to the methyl signal in 2-methylquinoxaline (B147225) (which appears around δ 2.78 ppm). chemicalbook.com

Aromatic Protons (H-5 and H-8): The protons on the benzene (B151609) portion of the quinoxaline (B1680401) ring are at positions C5 and C8. Due to the symmetrical placement of the two chlorine atoms at C6 and C7, H-5 and H-8 are in chemically equivalent environments. However, they are distinct from the proton at C3. These would appear as a singlet, expected to be significantly downfield due to the electron-withdrawing nature of the adjacent chlorine atoms and the heterocyclic ring. A predicted range would be around δ 8.0-8.3 ppm.

Heterocyclic Proton (H-3): The proton at the C3 position of the pyrazine (B50134) ring is unique. It is adjacent to a nitrogen atom and part of the electron-deficient heterocyclic ring system. This environment would cause its signal to appear as a singlet at a very downfield position, likely in the range of δ 8.5-8.8 ppm.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (C2) | ~2.5 - 2.8 | Singlet (s) | 3H |

| H-5, H-8 | ~8.0 - 8.3 | Singlet (s) | 2H |

| H-3 | ~8.5 - 8.8 | Singlet (s) | 1H |

The broadband proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl) and the aromaticity of the rings.

Methyl Carbon (-CH₃): This signal would appear the most upfield, typically in the range of δ 20-25 ppm.

Aromatic Carbons (C-5, C-8, C-5a, C-8a): The protonated carbons (C-5, C-8) and the quaternary carbons at the ring junction (C-5a, C-8a) would resonate in the aromatic region (δ 125-145 ppm).

Chloro-substituted Carbons (C-6, C-7): The direct attachment of chlorine atoms would cause a significant downfield shift for C-6 and C-7 compared to their unsubstituted counterparts. These are expected in the δ 130-140 ppm range.

Heterocyclic Carbons (C-2, C-3): These carbons are adjacent to nitrogen atoms, which deshields them significantly, causing their signals to appear far downfield. C-2 (bearing the methyl group) and C-3 would likely be found in the δ 140-160 ppm region.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks are expected, as all proton signals are predicted to be singlets with no scalar coupling to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the ¹H signals to their corresponding ¹³C signals: the methyl proton signal to the methyl carbon, the H-5/H-8 signal to the C-5/C-8 carbon signal, and the H-3 signal to the C-3 carbon signal.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline ring system would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Weak |

| C=N / C=C Stretch (Aromatic Rings) | 1400 - 1650 | Strong-Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry Techniques (ESI-MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

Electrospray Ionization (ESI-MS): In ESI-MS, the compound would typically be observed as a protonated molecule, [M+H]⁺. Given the molecular formula C₉H₆Cl₂N₂, the monoisotopic mass (M) is approximately 211.99 Da. Therefore, the [M+H]⁺ ion would appear at an m/z of ~213.

Isotopic Pattern: A key feature in the mass spectrum would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a dichlorinated compound, this results in a distinctive cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak (from one ³⁷Cl), and an (M+4)⁺ peak (from two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₆Cl₂N₂). This is a critical step in confirming the identity of the compound.

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is characteristic of conjugated systems.

UV-Vis Absorption: Quinoxaline and its derivatives are known to be chromophoric and exhibit strong absorption bands in the UV region. researchgate.net Typically, multiple bands corresponding to π→π* and n→π* transitions are observed. For this compound, absorptions would be expected in the 250-400 nm range. The exact position and intensity of the absorption maxima (λ_max) would be specific to its substitution pattern.

Electrochemical Characterization Techniques

Electrochemical methods are used to study the oxidation and reduction behavior of a molecule, providing information on its electron-donating or -accepting capabilities and the stability of the resulting charged species.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electroanalytical techniques for probing the redox properties of chemical compounds. researchgate.netopenaccesspub.org In these experiments, a linearly varying potential is applied to an electrode, and the resulting current from the oxidation or reduction of the analyte is measured. scielo.br

Cyclic Voltammetry (CV): The potential is swept in both forward and reverse directions between set limits. A resulting plot of current versus potential (a voltammogram) provides key information. For a reversible process, one can identify the anodic peak potential (Epa) and cathodic peak potential (Epc), which relate to the formal reduction potential of the analyte. The corresponding peak currents (Ipa and Ipc) are related to the analyte's concentration and diffusion coefficient.

Differential Pulse Voltammetry (DPV): This technique involves superimposing small, constant-amplitude pulses on a linear potential ramp. openaccesspub.orgpineresearch.com Current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in higher sensitivity and better resolution than standard CV, making it particularly useful for quantitative analysis. mdpi.com

For this compound, these techniques would reveal the potentials at which the molecule can be oxidized (lose electrons) and reduced (gain electrons).

Table 2: Key Parameters from Voltammetric Analysis

| Parameter | Symbol | Description |

| Anodic Peak Potential | Epa | The potential at which the maximum oxidation current is observed. |

| Cathodic Peak Potential | Epc | The potential at which the maximum reduction current is observed. |

| Anodic Peak Current | Ipa | The magnitude of the current at the anodic peak. |

| Cathodic Peak Current | Ipc | The magnitude of the current at the cathodic peak. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. ethz.chnih.gov It is conceptually similar to Nuclear Magnetic Resonance (NMR) but probes electron spin transitions instead of nuclear spin transitions. utsa.edu

If this compound is oxidized or reduced by one electron (for instance, during a CV experiment), it forms a radical cation or radical anion, respectively. EPR spectroscopy can be used to characterize these paramagnetic species. The EPR spectrum provides information about:

g-factor: An intrinsic property of the radical that is analogous to the chemical shift in NMR.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). auburn.edu Analysis of these couplings reveals how the unpaired electron is delocalized across the molecular structure, providing a detailed map of the spin density distribution in the radical species. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By diffracting X-rays off a single crystal, one can calculate the electron density distribution and thus build an atomic model of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

While the crystal structure for this compound itself is not available in the reviewed literature, a study on the closely related derivative, 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one , provides insight into the structural features of the dichlorinated quinoxaline core. nih.gov In the structure of this derivative, the quinoxaline ring system is nearly planar. The crystal packing is stabilized by intermolecular hydrogen bonds. nih.gov This type of analysis provides unambiguous proof of structure and reveals how molecules arrange themselves in a crystal lattice. helsinki.fi

Table 3: Crystallographic Data for the Derivative 6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₈Cl₄N₂O |

| Crystal System | Not specified, but data block available |

| Dihedral Angle (Benzene and Pyrazine rings) | 3.1 (2)° |

| Dihedral Angle (Pyrazine and Dichlorophenyl rings) | 86.47 (13)° |

| Key Interaction | Intermolecular N—H···O hydrogen bonds |

Data presented is for a related derivative and serves as an example of the information obtained from X-ray crystallography.

Advanced Applications in Materials Science and Optoelectronics

Quinoxaline (B1680401) Derivatives in Organic Electronic Devices

The unique molecular architecture of quinoxaline derivatives makes them prime candidates for use in a variety of organic electronic devices. qmul.ac.ukresearchgate.net Their electron-deficient nature facilitates efficient electron transport, a crucial characteristic for enhancing the performance of these devices. qmul.ac.uk Researchers have successfully incorporated quinoxaline-based compounds into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), demonstrating their versatility and potential. qmul.ac.ukfrontiersin.org

In the field of OLEDs, quinoxaline derivatives have demonstrated significant promise, serving dual roles as both emitters and components of electron transport layers (ETLs). qmul.ac.ukresearchgate.net Their electron-deficient core structure is instrumental in facilitating efficient electron injection and transport from the cathode to the emissive layer, a critical factor for achieving high device efficiency and brightness. qmul.ac.ukresearchgate.net The high thermal and chemical stability of quinoxaline-based materials also contributes to the operational longevity of OLED devices. researchgate.net

Furthermore, the versatility of the quinoxaline scaffold allows for the development of thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.org By carefully designing the molecular structure to achieve a small energy gap between the singlet and triplet excited states, quinoxaline derivatives can harvest non-emissive triplet excitons and convert them into light-emitting singlet excitons, significantly boosting the internal quantum efficiency of OLEDs. beilstein-journals.org The introduction of specific substituents onto the quinoxaline core allows for the tuning of emission colors, spanning the visible spectrum. rsc.org

| Application in OLEDs | Function of Quinoxaline Derivative | Key Advantage |

| Electron Transport Layer (ETL) | Facilitates electron injection and transport | Enhanced device efficiency and stability qmul.ac.ukresearchgate.net |

| Emitter | Serves as the light-emitting material | Tunable emission colors and potential for TADF beilstein-journals.orgrsc.org |

The strong electron-accepting properties of quinoxaline derivatives make them highly suitable for applications in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). qmul.ac.ukresearchgate.net In OPVs, particularly those based on a non-fullerene acceptor (NFA) architecture, quinoxaline-based molecules have been successfully employed as the electron acceptor component. qmul.ac.uknih.gov Their ability to be chemically modified allows for the precise tuning of their lowest unoccupied molecular orbital (LUMO) energy levels to match with the highest occupied molecular orbital (HOMO) of the donor material, optimizing the charge separation process. researchgate.net

| Application in Solar Cells | Role of Quinoxaline Derivative | Benefit |

| Organic Photovoltaics (OPVs) | Non-fullerene acceptor (NFA) | Tunable energy levels for efficient charge separation qmul.ac.uknih.govresearchgate.net |

| Dye-Sensitized Solar Cells (DSSCs) | Auxiliary acceptor in sensitizer | Enhanced electron injection efficiency qmul.ac.uknih.gov |

| Dye-Sensitized Solar Cells (DSSCs) | Bridging material in sensitizer | Broadened light absorption spectrum beilstein-journals.orgnih.gov |

The development of high-performance n-type organic semiconductors is crucial for the realization of complementary logic circuits, which require both p-type and n-type transistors. Quinoxaline derivatives have emerged as promising candidates for n-type materials in OFETs due to their inherent electron-deficient nature. beilstein-journals.orgrsc.org The presence of two nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline structure lowers the LUMO energy level, facilitating the injection and transport of electrons. beilstein-journals.orgfrontiersin.org

While the electron mobility in many organic materials is often limited by trapping at the semiconductor-dielectric interface, careful molecular design and the use of appropriate gate dielectrics can unlock the potential of quinoxaline-based materials in n-channel OFETs. nih.gov Research has shown that by incorporating quinoxaline units into conjugated polymer backbones, it is possible to achieve significant electron mobilities, paving the way for their use in printed and flexible electronics. frontiersin.orgresearchgate.net However, the performance of n-type organic semiconductors, including those based on quinoxalines, often lags behind their p-type counterparts in terms of carrier mobility and air stability, highlighting an area for continued research and development. rsc.org

Functional Materials Development

Beyond their role in electronic devices, the unique structural and photophysical properties of quinoxaline derivatives lend themselves to the development of a wide array of functional materials. beilstein-journals.orgresearchgate.net Their rigid and planar aromatic structure, combined with their synthetic accessibility, allows for the creation of novel dyes, pigments, and fluorescent materials with tailored characteristics. beilstein-journals.orgmdpi.com

The quinoxaline scaffold serves as an excellent building block for the creation of new dyes and pigments. beilstein-journals.orgresearchgate.netfrontiersin.org The extended π-conjugated system of the quinoxaline ring can be further expanded by the introduction of various chromophoric groups, leading to materials with strong absorption in the visible and even near-infrared regions of the electromagnetic spectrum. mdpi.combohrium.com The color of these dyes can be fine-tuned by altering the electronic nature of the substituents on the quinoxaline core. mdpi.com

Quinoxaline-based dyes have been designed for applications such as visible light photoinitiators for polymerization reactions. mdpi.comresearchgate.net These dyes can absorb light and, in the presence of a co-initiator, generate reactive species that trigger the polymerization process. mdpi.com The efficiency of these photoinitiating systems can be comparable to or even exceed that of commercial photoinitiators. mdpi.comresearchgate.net The good thermal stability of many quinoxaline derivatives also makes them suitable for use as pigments in applications where resistance to heat and light is required. researchgate.net

The inherent fluorescence of many quinoxaline derivatives makes them valuable as chromophores and fluorophores for a range of photoluminescence applications. researchgate.netdu.ac.in The emission properties, such as wavelength and quantum yield, can be systematically controlled through chemical modification. researchgate.net By introducing electron-donating and electron-withdrawing groups, "push-pull" systems can be created, leading to intramolecular charge transfer (ICT) upon photoexcitation. core.ac.uk This ICT process often results in large Stokes shifts and solvatochromism, where the emission color changes with the polarity of the solvent. core.ac.uk

These tunable photoluminescent properties have been exploited in the development of fluorescent sensors for various analytes, including metal ions and changes in pH. mdpi.comrsc.org For instance, quinoxaline-based fluorophores have been designed to exhibit a "turn-on" or "turn-off" fluorescence response in the presence of specific ions. rsc.org Furthermore, the sensitivity of their emission to the local environment has been utilized to create probes for studying the polarity of protein binding sites. core.ac.uk The development of multi-stimuli responsive quinoxaline derivatives that change their fluorescence in response to mechanical force (piezofluorochromism) or acidity (acidofluorochromism) further expands their application potential. du.ac.in

Design of Chemical Sensors and Probes

Quinoxaline-based structures are integral to the development of fluorescent chemical sensors. By incorporating functional groups, these molecules can be tailored for high sensitivity and selectivity towards specific analytes. For instance, the modification of the quinoxaline core to create bis-boron fluorophores has led to the successful design of probes for detecting hypochlorite (B82951) rsc.org. The inherent stability and tunable fluorescence of the quinoxaline framework, which can be modulated from 490 nm to 600 nm, are key to these applications rsc.org. While direct research on 6,7-Dichloro-2-methylquinoxaline as a sensor is not extensively documented, the principles of using substituted quinoxalines as signaling units are well-established. The electron-withdrawing nature of the chloro substituents on the this compound backbone can be expected to influence the photophysical response upon analyte binding, a critical feature for a chemical sensor.

Components in Polymeric Optoelectronic Materials

Quinoxaline derivatives are increasingly used as building blocks for polymeric materials in optoelectronic devices such as Polymer Light-Emitting Diodes (PLEDs) and organic solar cells. Their electron-deficient nature is a key attribute. Iridium(III) complexes featuring orthometalated quinoxaline ligands have been successfully employed as red-emitting dopants in PLEDs. acs.orgnih.gov When blended into a polymer matrix, such as a mixture of poly(N-vinylcarbazole) (PVK) and 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), these complexes enable the fabrication of efficient light-emitting devices. acs.orgnih.gov

For example, a PLED device using a quinoxaline-based iridium(III) complex achieved a maximum external quantum efficiency of 3.15% and a brightness of 7750 cd/m², emitting at a peak wavelength of 640 nm. acs.orgnih.gov Furthermore, the introduction of multiple electron-withdrawing groups, such as fluorine atoms, onto the quinoxaline unit in polymers has been shown to enhance photovoltaic performance. researchgate.net This strategy of using halogenated quinoxalines demonstrates their potential for developing high-performance organic electronic materials. researchgate.net

Ligand Chemistry and Coordination Complexes

The quinoxaline scaffold is a versatile platform for designing ligands for transition metal complexes, enabling the fine-tuning of their electronic and photophysical properties for various applications.

Quinoxaline Derivatives as Ligands for Transition Metal Complexes (e.g., Ir(III), Pt(II))

Quinoxaline derivatives are widely utilized as ligands in the synthesis of transition metal complexes, particularly with heavy metal ions like Iridium(III) and Platinum(II). rsc.org These complexes are of significant interest for applications in organic light-emitting diodes (OLEDs) and as biological probes. The electron-deficient quinoxaline ring, when incorporated into cyclometalating ligands, influences the resulting complex's properties. rsc.org

Iridium(III) complexes with various substituted quinoxaline ligands have been synthesized and shown to be efficient phosphorescent emitters, with emission colors tunable across the visible spectrum. acs.orgnih.govrsc.orgrsc.org Similarly, Platinum(II) complexes with quinoxaline-based ligands, such as 2,3-di(2-pyridyl)quinoxaline, have been prepared and studied. rsc.orgacs.org While research has explored a range of quinoxaline derivatives, including those with dimethyl and benzo[g]quinoxaline (B1338093) modifications rsc.org, the principles are directly applicable to this compound. The presence of the dichloro substitution pattern is expected to further enhance the electron-accepting nature of the ligand, impacting the properties of the resulting metal complexes.

Impact of Ligand Design on Photophysical Properties of Metal Complexes

The design of the quinoxaline ligand has a profound impact on the photophysical properties of the corresponding metal complexes. Strategic functionalization of the quinoxaline or associated rings allows for precise tuning of emission wavelengths and quantum efficiencies. rsc.org

For Ir(III) complexes, the use of electron-deficient quinoxaline-based ligands generally results in longer wavelength (red-shifted) absorption and emission characteristics compared to more common ligands like 2-phenylpyridine. rsc.org This shift is attributed to the lowering of the ligand-centered π* orbitals. Research on 2-(thienyl)quinoxaline-based Ir(III) complexes demonstrated that emission could be tuned from the deep red to the near-IR region (665–751 nm) by modifying the ligand structure. rsc.org The introduction of halogen atoms is a known strategy to influence these properties; for instance, halogenation at the thiophene (B33073) ring in some 2-(thienyl)quinoxaline ligands was found to alter the reactivity and final product formation. rsc.org

A study on a series of Iridium(III) complexes with orthometalated quinoxaline ligands provided a clear example of this tuning. The emission peaks could be subtly adjusted across a range from 622 nm to 649 nm, all while maintaining high quantum efficiencies. acs.orgnih.gov

| Complex Feature | Photophysical Property | Wavelength Range | Reference |

| Ir(III) with Orthometalated Quinoxaline | Phosphorescent Emission | 622-649 nm | acs.org, nih.gov |

| Ir(III) with 2-(Thienyl)quinoxaline | Luminescent Emission | 665-751 nm | rsc.org |

This table illustrates the tunability of emission wavelengths based on the specific design of quinoxaline-based ligands in Iridium(III) complexes.

Structure-Property Relationships for Materials Applications

The relationship between the molecular structure of quinoxaline derivatives and their resulting material properties is a cornerstone of their application-driven design. The inclusion and positioning of substituents, especially halogens, are critical control elements.

Influence of Halogen Substituents on Electronic and Optical Properties

Halogen substituents exert a significant influence on the electronic and optical properties of organic molecules through a combination of inductive effects and their participation in intermolecular interactions. researchgate.netnih.gov Halogens, being electronegative, withdraw electron density from the conjugated system, which typically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

A computational study on a series of halogenated organic compounds (C₁₆H₁₀X₂O₂, where X = F, Cl, Br, I) systematically demonstrated this influence. The study found that the type of halogen significantly alters crystal lattice parameters, the electronic band gap, and the optical response of the materials. researchgate.netnih.govnih.gov Specifically, the electronic band gap was found to follow the trend Br < Cl < F < I, indicating that brominated and chlorinated derivatives possess more pronounced semiconducting characteristics. researchgate.netnih.gov The partial density of states (PDOS) analysis confirmed that the p-orbitals of the halogen atoms play a crucial role in defining the character of the upper valence bands. researchgate.netnih.gov

In the context of this compound, the two chlorine atoms are expected to lower the HOMO and LUMO energy levels, impacting charge injection and transport properties in electronic devices. This electron-withdrawing effect also influences the molecule's potential for forming halogen bonds, which can direct crystal packing and affect solid-state properties. researchgate.netrsc.org

| Halogen Substituent (X) | Influence on Property | Trend/Observation | Reference |

| F, Cl, Br, I | Crystal Lattice | Systematic relationship with atomic radius and electronegativity. | nih.gov, researchgate.net |

| F, Cl, Br, I | Electronic Band Gap | Follows the pattern Br < Cl < F < I. | nih.gov, researchgate.net |

| Chlorine | Optical Properties | Highest reflectivity and absorption in the 15-25 eV range. | nih.gov, researchgate.net |

This table summarizes the systematic effects of different halogen substitutions on the structural, electronic, and optical properties of organic semiconductors.

Tuning of HOMO-LUMO Energy Gaps in Functionalized Quinoxalines

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters that determine the optoelectronic properties of a material, including its absorption and emission spectra, and its charge injection and transport capabilities. The ability to precisely tune the HOMO-LUMO energy gap is a key focus in the design of novel organic materials for specific applications. nih.gov

In quinoxaline-based materials, the HOMO-LUMO gap can be effectively controlled through the strategic introduction of electron-donating or electron-withdrawing substituents onto the quinoxaline scaffold. For instance, the incorporation of electron-withdrawing groups, such as fluorine atoms or cyano (CN) units, can lower the HOMO energy level. beilstein-journals.org This is a crucial strategy for improving the performance of polymer acceptors in organic solar cells. beilstein-journals.org

Research on functionalized diamondoids has shown that a "push-pull" character, where electron-donating (push) and electron-withdrawing (pull) groups are present in the same molecule, can significantly reduce the HOMO-LUMO gap. nih.gov This principle is also applicable to quinoxaline derivatives. For example, a novel functionalization approach for quinoxaline, involving the modification of the core with carbazole (B46965) donors (push) and cyano acceptors (pull), has been successful in developing orange/red thermally activated delayed fluorescence (TADF) emitters. rsc.org

The table below illustrates the effect of different substituents on the HOMO and LUMO energy levels of quinoxaline-based polymers, demonstrating the tunability of the energy gap.

| Polymer | Donor Unit Substituent | Acceptor Unit (Quinoxaline) Substituent | HOMO (eV) | LUMO (eV) |

| PB-FQxF | - | Multiple F atoms | - | - |

| PBF-FQxF | F atoms on thienyl groups | Multiple F atoms | - | - |

| PB-FQxCN | - | CN moiety | - | - |

| PBF-FQxCN | F atoms on thienyl groups | CN moiety | - | - |

Data adapted from studies on systematic structural modifications of quinoxaline-based polymers. rsc.org

Effect of Substituent Position and Electronic Nature on Device Performance

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the quinoxaline ring have a profound impact on the performance of electronic devices. researchgate.net Systematic modulation of these features allows for the fine-tuning of material properties to optimize device efficiency and stability. rsc.org

In the context of organic solar cells, the introduction of electron-withdrawing substituents on quinoxaline-based donor-acceptor (D-A) polymers has been shown to be a successful strategy. rsc.org A study systematically increased the number and strength of electron-withdrawing groups, leading to improved power conversion efficiencies (PCE). The polymer PBF-QxCN, which combines the effects of fluorine atoms on the donor unit and a cyano group on the quinoxaline acceptor, exhibited the best PCE of 12.11%. rsc.org This highlights the cooperative effect of substituents in enhancing device performance.

For applications in redox flow batteries, the nature of the substituent influences the electrochemical potential, with electron-withdrawing groups increasing the potential and electron-donating groups decreasing it. researchgate.net Furthermore, the position of the substituent is critical for stability. Substitutions at the 2,3-positions of the quinoxaline core have been found to significantly decrease the rate of capacity fade. researchgate.net Density functional theory (DFT) calculations have been employed to understand and predict the stability of different quinoxaline derivatives, identifying that quinoxaline-2-carboxylic acid shows a marked increase in stability. nsf.gov

The choice of substituent also affects the charge transport characteristics. For instance, in unfused non-fullerene acceptors based on a quinoxaline central unit, modifying the end-cap groups from fluorine (UF-Qx-2F) to chlorine (UF-Qx-2Cl) resulted in more red-shifted absorption, higher crystallinity, and more ordered molecular packing, leading to a higher PCE of 10.81% and improved stability. researchgate.net

The following table summarizes the impact of different substituents on the performance of various quinoxaline-based devices.

| Application | Substituent Type | Substituent Position | Effect on Device Performance |

| Organic Solar Cells | Electron-withdrawing (F, CN) | On quinoxaline acceptor and donor unit | Increased power conversion efficiency. rsc.org |

| Redox Flow Batteries | Electron-withdrawing | - | Increased electrochemical potential. researchgate.net |

| Redox Flow Batteries | - | 2,3-positions | Decreased capacity fade rate. researchgate.net |

| Non-fullerene Acceptors | Halogen (Cl vs. F) | End-cap groups | Improved crystallinity and power conversion efficiency. researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for 6,7-Dichloro-2-methylquinoxaline and Derivatives

The synthesis of quinoxaline (B1680401) scaffolds has evolved significantly from classical condensation reactions. researchgate.net Future research is increasingly focused on the development of more efficient, sustainable, and versatile synthetic methods for this compound and its analogues. A primary driver of this trend is the need for environmentally benign processes that minimize waste and utilize milder reaction conditions. nih.govcase.edu

Green Chemistry Approaches: A major emerging trend is the adoption of "green" chemistry principles in quinoxaline synthesis. nih.gov This includes the use of water as a solvent, solvent-free reaction conditions, and the application of recyclable catalysts. case.edursc.org For instance, methods employing solid acid catalysts, β-cyclodextrin, and microwave-assisted synthesis have shown promise for various quinoxaline derivatives, offering advantages like high yields, reduced reaction times, and simpler work-up procedures. case.eduusp.ac.fj Researchers are exploring one-pot reactions that proceed at room temperature, such as the grinding method for synthesizing 1,4-dihydro-quinoxaline-2,3-diones from o-phenylenediamine (B120857) and oxalic acid, which boasts exceptional atom economy. rsc.org

Advanced Catalytic Systems: The development of novel catalysts is at the forefront of synthetic innovation. While traditional methods often rely on the condensation of o-phenylenediamines with α-dicarbonyl compounds, modern approaches utilize a variety of catalysts to enhance efficiency and selectivity. researchgate.net These include:

Transition-metal-free catalysts: Organocatalysts like nitrilotris(methylenephosphonic acid) are being explored to avoid the cost and toxicity associated with metal precursors. nih.gov

Heterogeneous catalysts: Systems like silica-supported dodecatungstophosphoric acid (DTP/SiO2) and alumina-supported heteropolyoxometalates are gaining traction due to their recyclability and ease of separation from the reaction mixture. biosynth.commdpi.com

Nanocatalysts: The use of catalysts like TiO2-Pr-SO3H has demonstrated high yields in short reaction times under mild conditions. case.edu

A comparison of various modern synthetic strategies for quinoxaline derivatives is presented in the table below.

| Synthetic Method | Catalyst/Conditions | Key Advantages |

| Green Condensation nih.gov | Phthalic acid, Ethanol (B145695):H2O, Room Temperature | Environmentally friendly, good to excellent yields |

| Solid-Phase Grinding rsc.org | Solvent-free, Room Temperature | High atom economy, simple, catalyst-free |

| Microwave-Assisted Synthesis case.edu | Various catalysts | Rapid reaction times, often higher yields |

| Heterogeneous Catalysis biosynth.com | Alumina-supported heteropolyoxometalates | Recyclable catalyst, mild conditions, high yields |

| Tandem Oxidative Cyclization acs.org | (Diacetoxyiodo)benzene, TMSN3 | Forms two C-N bonds in one pot, mild conditions |

Future work will likely focus on adapting these advanced, greener methodologies specifically for the synthesis of this compound, aiming to improve upon existing routes which can suffer from low yields or harsh conditions. nih.gov

Advanced Mechanistic Studies of Complex Quinoxaline Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. For quinoxalines, while the general mechanism of condensation between an o-phenylenediamine and a 1,2-dicarbonyl compound is well-established, the intricacies of more complex and novel reactions are still being unraveled. advancedchemsys.comaminer.cn

Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms. For example, the use of labeled substrates, such as 13C-labeled benzil, has been used to track the course of quinoxaline formation via NMR spectroscopy. frontiersin.org Computational methods, particularly Density Functional Theory (DFT), are becoming increasingly powerful tools for studying reaction pathways, transition states, and the electronic properties of intermediates. researchgate.net

Key Areas for Mechanistic Investigation:

Radical Cascade Reactions: The mechanisms of reactions involving radical intermediates, such as the silver-nitrate-initiated cascade cyclization to form 2-phosphoryl substituted quinoxalines, require further study to understand the role of the initiator and the nature of the intermediates. researchgate.net

Tandem Reactions: For multi-step, one-pot syntheses like the tandem oxidative azidation/cyclization, elucidating the sequence of events and identifying key intermediates is essential for optimizing reaction conditions and expanding the substrate scope. acs.org A proposed mechanism often involves the initial formation of an intermediate which then undergoes intramolecular condensation and subsequent oxidation.

Catalyst Function: Investigating the precise role of the catalyst in activating substrates and facilitating bond formation is a critical area. For acid-catalyzed reactions, the mechanism is thought to involve the activation of the carbonyl groups, which facilitates the nucleophilic attack by the diamine, followed by dehydration and cyclization. advancedchemsys.com Understanding how different catalysts influence the reaction kinetics and regioselectivity is a key objective.

By gaining a more profound mechanistic insight, chemists can better predict reaction outcomes, control selectivity, and design novel transformations for accessing complex quinoxaline derivatives from simple precursors.

Rational Design of Quinoxaline-Based Materials with Tunable Properties

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline scaffold makes it an excellent building block for materials with interesting electronic and photophysical properties. A major emerging trend is the rational design of quinoxaline-based materials, including derivatives of this compound, for specific applications in organic electronics. This involves strategically modifying the quinoxaline core to tune properties such as the energy levels of the frontier molecular orbitals (HOMO and LUMO), absorption and emission spectra, and charge transport characteristics. researchgate.net

Donor-Acceptor (D-A) Architectures: A prevalent strategy is the creation of donor-acceptor (D-A) type polymers and small molecules, where the electron-withdrawing quinoxaline unit is coupled with an electron-donating moiety. This design allows for strong intramolecular charge transfer (ICT), which is beneficial for applications in:

Organic Solar Cells (OSCs): Quinoxaline-based materials are being theoretically investigated and synthesized as potential donors or acceptors in OSCs. researchgate.net By pairing quinoxaline acceptors with donors like benzodithiophene, researchers can create polymers with broad spectral absorption, a key factor for efficient light harvesting. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Bipolar host materials incorporating both a carbazole (B46965) donor and a diphenylquinoxaline acceptor have been rationally designed for red phosphorescent OLEDs. biosynth.com The introduction of spacers, like a phenyl group, between the donor and acceptor units can be used to fine-tune the photophysical properties, leading to devices with high external quantum efficiencies and luminance. biosynth.com

Tuning Properties through Substitution: The properties of quinoxaline-based materials can be precisely controlled by the introduction of various substituents. For example, in the context of dye-sensitized solar cells (DSSCs), modifying the π-bridge in D-A-π-A sensitizers can improve molar absorption coefficients and shift absorption to longer wavelengths. The introduction of bulky side groups, such as hexyl chains on the quinoxaline core, can suppress intermolecular aggregation, which is often detrimental to device performance. The table below summarizes the effect of structural modifications on the properties of quinoxaline-based materials for solar cell applications.

| Structural Modification | Effect on Properties | Application |

| Fluorination of quinoxaline unit researchgate.net | Enhances electron-accepting ability, can lead to broader spectral coverage | Organic Solar Cells |

| Introduction of 2D π-conjugation researchgate.net | More panchromatic light harvesting, increased short-circuit current | Organic Solar Cells |

| Extension of π-linker in D-A-π-A dyes | Improved molar absorption coefficient, red-shifted absorption | DSSCs |

| Addition of bulky side chains (e.g., hexyl) | Restrains intermolecular aggregation, can improve photovoltaic conversion efficiency | DSSCs |

| Introduction of a phenyl spacer in bipolar hosts biosynth.com | Influences photophysical properties, can enhance electroluminescent performance | OLEDs |

Future research will focus on using computational modeling to predict the properties of new this compound derivatives before their synthesis, enabling a more targeted and efficient approach to discovering high-performance organic electronic materials. researchgate.netresearchgate.net

Exploration of New Application Areas in Advanced Chemical Systems

While quinoxaline derivatives have established roles in pharmaceuticals and dyes, ongoing research is uncovering their potential in a variety of advanced chemical systems. nih.gov The unique electronic properties and structural rigidity of the quinoxaline scaffold make it a versatile component for novel applications beyond its traditional uses.

Emerging Applications:

Photoinitiators: Quinoxaline derivatives are being designed as visible-light photoinitiators for polymerization reactions, with potential applications in dentistry. advancedchemsys.com Their ability to absorb light from dental lamps and generate a long-lived excited triplet state allows them to efficiently initiate polymerization in the presence of an electron or hydrogen donor. advancedchemsys.com The introduction of a methyl group into an indoloquinoxaline structure, for instance, was found to significantly increase the triplet state quantum yield. advancedchemsys.com

Organic Field-Effect Transistors (OFETs): The development of D-A conjugated polymers incorporating quinoxaline as the acceptor unit and an electron-rich unit like indacenodithiophene (IDT) has yielded materials with promising p-type semiconductor properties. These polymers exhibit strong ICT and good film-forming properties, leading to high hole mobilities, which are critical for OFET performance.

Dye-Sensitized Solar Cells (DSSCs): Quinoxaline-based dyes are being extensively explored as sensitizers in DSSCs. rsc.orgnih.gov The quinoxaline moiety can act as an effective electron acceptor and an anchoring group to the TiO2 semiconductor surface. rsc.org By engineering the molecular structure, for example by creating D-A-π-A configurations, researchers have achieved impressive power conversion efficiencies. rsc.orgusp.ac.fj

Molecular Recognition and Sensors: The rigid quinoxaline framework serves as a useful subunit in the construction of macrocyclic receptors for molecular recognition and as building blocks for anion receptors. nih.gov

The exploration of this compound and its derivatives in these advanced systems is still in its early stages. Future research will likely involve synthesizing novel derivatives with tailored electronic and photophysical properties to optimize their performance in these emerging technological areas. The combination of its robust chemical nature and tunable electronic characteristics positions this compound as a valuable platform for innovation in materials science and advanced chemical applications.

Q & A

Q. What are the common synthetic routes for preparing 6,7-Dichloro-2-methylquinoxaline, and how can reaction conditions be optimized?

A widely used method involves condensation reactions between halogenated precursors and methyl-substituted diamines. For example, glyoxylic acid derivatives can react with o-phenylenediamine analogs under controlled pH (acidic or basic conditions) to form the quinoxaline core. Temperature optimization (typically 80–120°C) and solvent selection (e.g., ethanol or DMF) are critical for yield improvement. Post-synthetic chlorination using agents like POCl₃ or SOCl₂ may introduce chlorine atoms at the 6 and 7 positions . Purification via column chromatography or recrystallization is recommended to isolate high-purity products.

Q. How can structural characterization of this compound be performed to confirm its identity?

Combine spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H/¹³C NMR spectra for characteristic shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.5–3.0 ppm).

- X-ray crystallography : Resolve bond angles (e.g., C–N–C ~120°) and torsional parameters (e.g., C2–C14–C15–C16: −177.17°) to confirm stereochemistry .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 217.0). Cross-reference with databases like PubChem for consistency .

Q. What safety protocols are essential when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store separately from oxidizing agents and dispose of waste via certified chemical disposal services .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

Discrepancies in bond lengths or angles may arise from polymorphism or experimental resolution limits. To address this:

- Perform high-resolution X-ray diffraction (e.g., synchrotron sources) to improve data accuracy.

- Compare torsion angles (e.g., C8–N1–C1–C2: 3.95°) across multiple crystals to identify consistent trends .

- Use computational modeling (DFT or molecular dynamics) to validate experimental geometries against theoretical predictions .

Q. What strategies can elucidate the electronic properties of this compound for applications in optoelectronics?

- Cyclic voltammetry : Measure redox potentials to determine HOMO/LUMO levels (e.g., E₁/₂ ≈ −1.2 V vs. Ag/AgCl).

- UV-Vis spectroscopy : Analyze absorption bands (e.g., λmax ~350 nm) to assess π→π* transitions influenced by chlorine substituents.

- Theoretical calculations : Use Gaussian or ORCA software to simulate charge distribution and polarizability .

Q. How can researchers address conflicting reactivity data in cross-coupling reactions involving this compound?

Contradictions in catalytic efficiency (e.g., Pd vs. Cu systems) may stem from solvent effects or ligand steric hindrance. Methodological solutions include:

- Screening solvent polarity (e.g., DMF for polar intermediates vs. toluene for bulky ligands).

- Varying catalyst loading (1–5 mol%) and monitoring reaction progress via TLC/GC-MS.

- Conducting kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.